molecular formula C11H16BrN B1523305 (3-Bromobenzyl)-diethylamine CAS No. 27958-94-7

(3-Bromobenzyl)-diethylamine

Cat. No. B1523305
CAS RN: 27958-94-7
M. Wt: 242.16 g/mol
InChI Key: JWLUYLGYSHJTMQ-UHFFFAOYSA-N
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Description

“(3-Bromobenzyl)-diethylamine” is a chemical compound with the CAS Number: 27958-94-7 . It has a molecular weight of 242.16 and its IUPAC name is N-(3-bromobenzyl)-N-ethylethanamine . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for “(3-Bromobenzyl)-diethylamine” is 1S/C11H16BrN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Bromobenzyl)-diethylamine” is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Enamine Chemistry and Heterocyclic Compound Synthesis

The research on enamines derived from reactions involving 2-amino-3-(o-bromobenzyloxy)pyridine with acetoacetic and β-aminocrotonic acid esters has demonstrated the formation of stable crystalline enamines and their role as intermediates in the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones. This work illustrates the utility of (3-Bromobenzyl)-diethylamine derivatives in the synthesis of heterocyclic compounds and the investigation of their structural and thermal properties (Yale, 1974).

Antimalarial Activity

The glyoxalase I inhibitor diester, S-p-bromobenzylglutathione diethyl ester, has shown toxicity towards Plasmodium falciparum in culture, indicating antimalarial properties. This suggests potential research applications of (3-Bromobenzyl)-diethylamine derivatives in the development of antimalarial agents (Thornalley, Strath, & Wilson, 1994).

Histamine Synthesis Inhibition

A study on the inhibition of histamine synthesis by 4-bromo-3-hydroxybenzyloxyamine has implications for the understanding of allergic reactions and mast cell disorders, showcasing the potential medical applications of related bromobenzyl compounds in managing conditions influenced by histamine (Levine, 1966).

Antibacterial Properties

Research on dibenzyl bromophenols from marine algae has revealed their dimerization patterns and antibacterial activity, highlighting the ecological role and potential pharmacological applications of bromophenol derivatives, including those related to (3-Bromobenzyl)-diethylamine (Xu et al., 2004).

Chemical Synthesis and Catalysis

The synthesis of amine-functionalized indazolin-3-ylidene complexes of palladium(II) demonstrates the versatility of (3-Bromobenzyl)-diethylamine derivatives in catalysis and organic synthesis, offering a pathway for the development of novel catalysts and synthetic methods (Bernhammer, Singh, & Huynh, 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P261, P305, P351, and P338 .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLUYLGYSHJTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701974
Record name N-[(3-Bromophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobenzyl)-diethylamine

CAS RN

27958-94-7
Record name N-[(3-Bromophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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